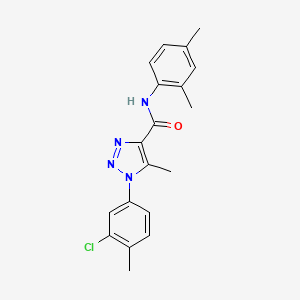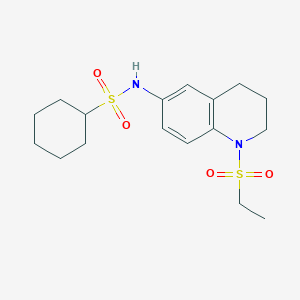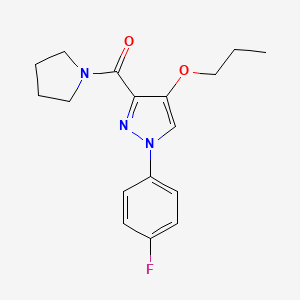![molecular formula C21H14FN5S2 B2926995 4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole CAS No. 1207057-61-1](/img/structure/B2926995.png)
4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . It has been studied for its potential as a kinase inhibitor, specifically targeting the c-MET receptor tyrosine kinase . This receptor plays a critical role in human oncogenesis and tumor progression .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The crystal structure of a similar compound in complex with the C-MET kinase domain has been determined using X-ray diffraction .Scientific Research Applications
Cancer Research: c-Met Kinase Inhibition
This compound has been identified as a potential inhibitor of the c-Met kinase, which is a protein that plays a crucial role in cancer cell growth and metastasis. The inhibition of c-Met kinase can lead to the suppression of tumor growth and could be a promising strategy for cancer treatment .
Pharmacological Studies: Phosphodiesterase Family Inhibition
The structure of this compound suggests that it may act as a broad inhibitor of the phosphodiesterase (PDE) family. This implies potential applications in pharmacological research to study the effects of PDE inhibition, which is relevant in various diseases, including neurodegenerative disorders and pulmonary diseases .
Drug Design and Optimization
Due to its selective inhibition properties, this compound can be used as a lead molecule in structure-based drug design and optimization. Researchers can modify its structure to enhance its efficacy and selectivity for specific targets, which is a critical step in the development of new therapeutic agents .
Cardiovascular Research: Cardiac Output and Contractility
The compound’s interaction with the PDE family suggests that it could affect heart rate, cardiac output, and contractility indices. This makes it a valuable tool for cardiovascular research, particularly in understanding the molecular mechanisms underlying cardiac function and diseases .
Molecular Biology: Protein-Ligand Interaction Studies
The ability of this compound to bind to specific proteins, such as c-Met kinase, makes it useful for studying protein-ligand interactions at the molecular level. This can provide insights into the structural requirements for binding and the effects of ligand binding on protein function .
Safety and Toxicity Evaluations
The compound’s broad activity profile necessitates comprehensive safety and toxicity evaluations. It can serve as a model compound to study the adverse effects of broad-spectrum kinase inhibitors and to develop strategies to mitigate these effects in drug discovery .
Mechanism of Action
properties
IUPAC Name |
4-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN5S2/c22-16-8-6-14(7-9-16)20-25-24-18-10-11-19(26-27(18)20)28-12-17-13-29-21(23-17)15-4-2-1-3-5-15/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKCMJWIPWKEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine](/img/structure/B2926913.png)
![trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol](/img/structure/B2926917.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide](/img/structure/B2926918.png)
![3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one](/img/structure/B2926919.png)
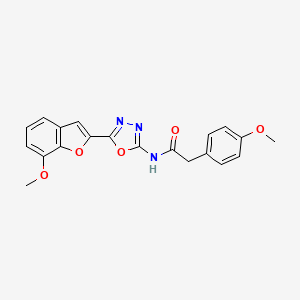

![Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate](/img/structure/B2926925.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2926927.png)
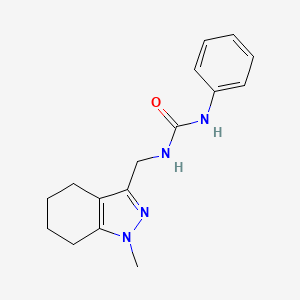
![N-(4-Cyanothian-4-yl)-[1,3]thiazolo[4,5-c]pyridine-2-carboxamide](/img/structure/B2926929.png)
